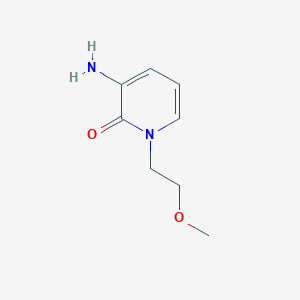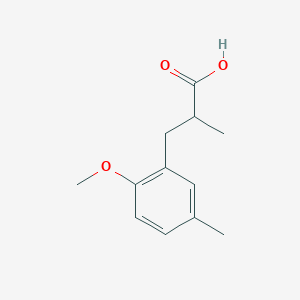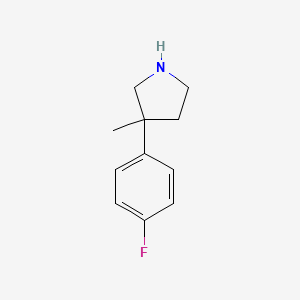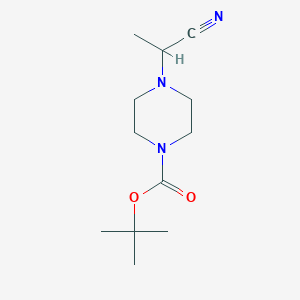
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1267321-28-7 . It has a molecular weight of 239.32 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate and similar compounds involves the use of N-Boc piperazine as a building block or intermediate . The synthesis process is characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The Inchi Code of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is 1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Physical And Chemical Properties Analysis
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 239.32 .Applications De Recherche Scientifique
Synthesis and Characterization Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate and its derivatives are primarily investigated for their synthesis and structural characterization. Research has shown the synthesis of various derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds have been characterized using techniques like FT-IR, 1H & 13C NMR, LCMS spectroscopy, and single crystal X-ray diffraction analysis (Kulkarni et al., 2016). Another study reported the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, further emphasizing the importance of crystallographic studies in understanding the molecular configuration of such compounds (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation These compounds have also been subjected to biological evaluations to determine their potential as antibacterial and antifungal agents. For example, the antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were studied against several microorganisms, showing moderate activity (Kulkarni et al., 2016).
Crystallographic and Conformational Studies Crystallographic and conformational analyses play a significant role in understanding the structural aspects of tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate derivatives. The crystal structure, molecular electrostatic potential, and frontier molecular orbitals of these compounds have been investigated using X-ray diffraction and density functional theory (DFT), revealing insights into their stability and molecular conformations (Yang et al., 2021).
Chemical Reactions and Synthesis of Intermediates These piperazine derivatives serve as intermediates in the synthesis of more complex molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has been synthesized as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Anticorrosive Applications Beyond biological activities, some derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been studied for their anticorrosive properties, particularly for protecting carbon steel surfaces in corrosive media. These studies involve electrochemical, quantum chemical, and surface characterization techniques to evaluate the efficacy of these compounds as corrosion inhibitors (Praveen et al., 2021).
Safety And Hazards
Orientations Futures
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate offers a broad range of possibilities in drug development, organic synthesis, and medicinal chemistry due to its unique structural features and functional groups. It serves as a useful building block or intermediate in the synthesis of several novel organic compounds , indicating its potential for future research and applications.
Propriétés
IUPAC Name |
tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJBOFMUXZDASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
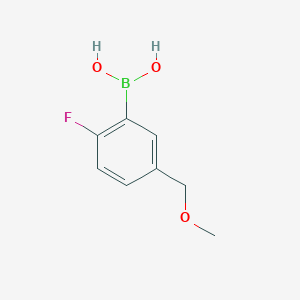
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
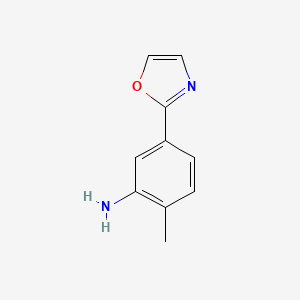
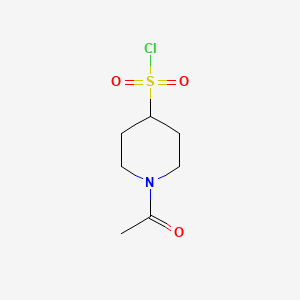
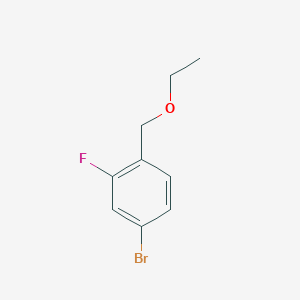
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
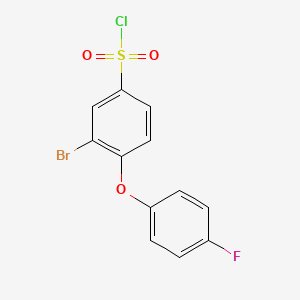
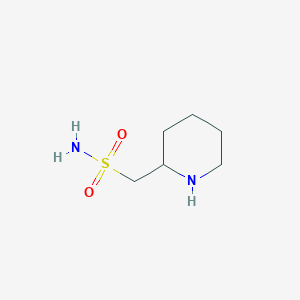
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
